molecular formula C20H18ClFN4O3S B14813902 N-(2-chlorophenyl)-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide

N-(2-chlorophenyl)-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide

Cat. No.: B14813902
M. Wt: 448.9 g/mol
InChI Key: VHDJCFGNWPQDKJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-3-(4-fluorophenyl)acrylamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-3-(4-fluorophenyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-3-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-3-(4-fluorophenyl)acrylamide has a wide range of applications in scientific research:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-3-(4-fluorophenyl)acrylamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-2-methoxybenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

Uniqueness

Compared to similar compounds, N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-3-(4-fluorophenyl)acrylamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C20H18ClFN4O3S/c21-15-3-1-2-4-16(15)23-17(27)11-12-19(29)25-26-20(30)24-18(28)10-7-13-5-8-14(22)9-6-13/h1-10H,11-12H2,(H,23,27)(H,25,29)(H2,24,26,28,30)/b10-7+

InChI Key

VHDJCFGNWPQDKJ-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.